

# A Comparative Guide to the Analytical Characterization of 3-(Bromomethyl)nonane

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## Compound of Interest

Compound Name: 3-(Bromomethyl)nonane

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This guide provides a comprehensive comparison of analytical methods for the characterization of **3-(Bromomethyl)nonane**, a valuable building block in organic synthesis. Understanding the identity, purity, and structure of this and similar organobromine compounds is crucial for ensuring the quality and consistency of downstream products in pharmaceutical and chemical research. This document outlines key analytical techniques, presents comparative data for **3-(Bromomethyl)nonane** and its isomers, and provides detailed experimental protocols.

## Introduction to 3-(Bromomethyl)nonane and its Alternatives

**3-(Bromomethyl)nonane** ( $C_{10}H_{21}Br$ ) is a branched bromoalkane. For the purpose of this guide, we will compare its analytical characteristics with its straight-chain and secondary isomers, 1-bromodecane and 2-bromodecane. These compounds share the same molecular formula but differ in the position of the bromine atom, leading to distinct spectral and chromatographic properties.

Table 1: Physical Properties of **3-(Bromomethyl)nonane** and Alternatives

Property	3-(Bromomethyl)nonane	1-Bromodecane[1]	2-Bromodecane[2]
CAS Number	25234-28-0	112-29-8	39563-53-6
Molecular Formula	C <sub>10</sub> H <sub>21</sub> Br	C <sub>10</sub> H <sub>21</sub> Br	C <sub>10</sub> H <sub>21</sub> Br
Molecular Weight	221.18 g/mol	221.18 g/mol	221.18 g/mol
Boiling Point	Not available	238 °C	232.9 °C
Density	Not available	1.066 g/mL at 25 °C	1.067 g/cm <sup>3</sup>
Refractive Index	Not available	n <sub>20</sub> /D 1.456	1.4530

## Qualitative and Quantitative Analytical Techniques

The characterization of **3-(Bromomethyl)nonane** and its alternatives involves a combination of qualitative and quantitative methods to confirm the presence of the alkyl halide functional group and to determine the purity and structure of the compound.

### Qualitative Analysis: Functional Group Identification

Simple chemical tests can rapidly indicate the presence and reactivity of the bromine atom in the alkyl halide structure.[3][4] These tests are based on nucleophilic substitution reactions where the bromide ion acts as a leaving group.

Table 2: Comparison of Qualitative Tests for Alkyl Halides

Test	Principle	Observation for Primary Alkyl Halide (e.g., 1-Bromodecane)	Observation for Secondary Alkyl Halide (e.g., 2-Bromodecane)	Observation for Branched Primary Alkyl Halide (e.g., 3-(Bromomethyl) nonane)
Alcoholic Silver Nitrate Test	$S_N1$ reaction. Rate depends on carbocation stability ( $3^\circ > 2^\circ > 1^\circ$ ). <a href="#">[5]</a> <a href="#">[6]</a>	Slow formation of a pale yellow AgBr precipitate, may require heating. <a href="#">[5]</a>	Faster formation of a pale yellow AgBr precipitate than primary.	Slow formation of a pale yellow AgBr precipitate, may require heating.
Sodium Iodide in Acetone Test (Finkelstein Reaction)	$S_N2$ reaction. Rate depends on steric hindrance ( $1^\circ > 2^\circ > 3^\circ$ ). <a href="#">[7]</a>	Rapid formation of a white NaBr precipitate at room temperature. <a href="#">[4]</a>	Slower formation of a white NaBr precipitate, may require heating. <a href="#">[4]</a>	Formation of a white NaBr precipitate, rate would be comparable to or slightly slower than 1-bromodecane.

## Quantitative Analysis: Structure Elucidation and Purity Assessment

For detailed structural information and purity assessment, instrumental techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[\[8\]](#)[\[9\]](#)

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component.

Table 3: GC-MS Data for  $C_{10}H_{21}Br$  Isomers

Compound	Predicted Retention Time	Key Mass Spectral Fragments (m/z)
3-(Bromomethyl)nonane	Intermediate	Prediction based on structure: $[M-Br]^+$ , fragments from cleavage of the nonane chain.
1-Bromodecane	Longest	$M^+$ (220/222), 135, 137, 43, 57, 71[10][11]
2-Bromodecane	Shorter than 1-bromodecane	$M^+$ (220/222), $[M-Br]^+$ (141), fragments from cleavage at the C-Br bond.

Note: Experimental retention times are highly dependent on the specific GC conditions (column, temperature program, etc.). The predictions are based on general chromatographic principles where branched isomers often have shorter retention times than their linear counterparts.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.  $^1H$  NMR provides information about the chemical environment and connectivity of hydrogen atoms, while  $^{13}C$  NMR provides information about the carbon skeleton.

Table 4: Predicted  $^1H$  NMR Chemical Shifts (ppm) for  $C_{10}H_{21}Br$  Isomers

Protons	3-(Bromomethyl)nonane (Predicted)	1-Bromodecane[12]	2-Bromodecane[13]
-CH <sub>2</sub> Br	~3.3-3.5 (d)	3.41 (t)	-
-CHBr-	-	-	~4.1 (m)
Alkyl Chain -CH <sub>3</sub>	~0.9 (t)	0.88 (t)	~0.9 (t), ~1.7 (d)
Alkyl Chain -CH <sub>2</sub> -	~1.2-1.6 (m)	1.2-1.9 (m)	~1.2-1.8 (m)
-CH-	~1.7 (m)	-	-

Table 5: Predicted  $^{13}\text{C}$  NMR Chemical Shifts (ppm) for  $\text{C}_{10}\text{H}_{21}\text{Br}$  Isomers

Carbon	3-(Bromomethyl)nonane (Predicted)	1-Bromodecane[14]	2-Bromodecane[13]
-CH <sub>2</sub> Br	~38	33.9	-
-CHBr-	-	-	~55
Alkyl Chain Carbons	~14-40	22.8, 28.2, 28.8, 29.4, 29.6, 29.7, 32.0, 33.0	~14-35

Note: The predicted chemical shifts for **3-(Bromomethyl)nonane** are based on typical values for similar structural motifs.

## Experimental Protocols

### Qualitative Tests

#### 1. Alcoholic Silver Nitrate Test[3][5][6]

- Procedure: Add 2 mL of a 2% ethanolic silver nitrate solution to a clean test tube. Add 2-3 drops of the alkyl halide sample. Observe for the formation of a precipitate at room temperature. If no reaction occurs after 5 minutes, gently warm the test tube in a water bath.
- Observation: A precipitate of silver bromide (AgBr), which is pale yellow, indicates a positive test. The rate of precipitation provides insight into the structure of the alkyl halide.

#### 2. Sodium Iodide in Acetone Test[3][4][7]

- Procedure: Add 1 mL of a 15% solution of sodium iodide in acetone to a clean test tube. Add 2-3 drops of the alkyl halide sample and shake well. Observe for the formation of a precipitate at room temperature. If no reaction occurs after 5 minutes, warm the test tube in a 50°C water bath for a few minutes.
- Observation: A white precipitate of sodium bromide (NaBr) indicates a positive test. The rate of precipitation is indicative of the alkyl halide's structure.

## Instrumental Analysis

### 1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or hexane.
- GC Conditions (Typical):
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Injector Temperature: 250 °C.
  - Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
- MS Conditions (Typical):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Ion Source Temperature: 230 °C.

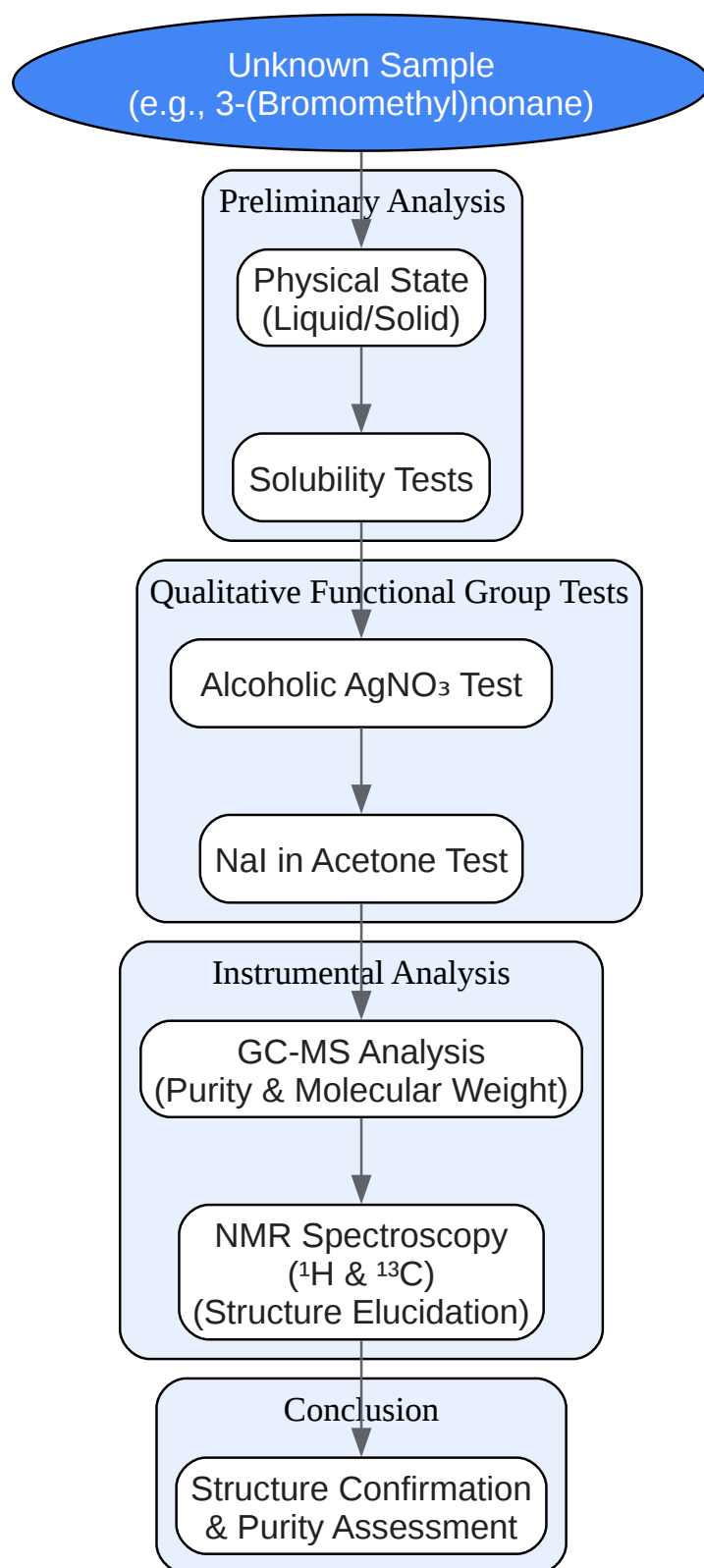
### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- <sup>1</sup>H NMR Spectroscopy (Typical Parameters):
  - Spectrometer Frequency: 300-600 MHz.
  - Number of Scans: 16-64.

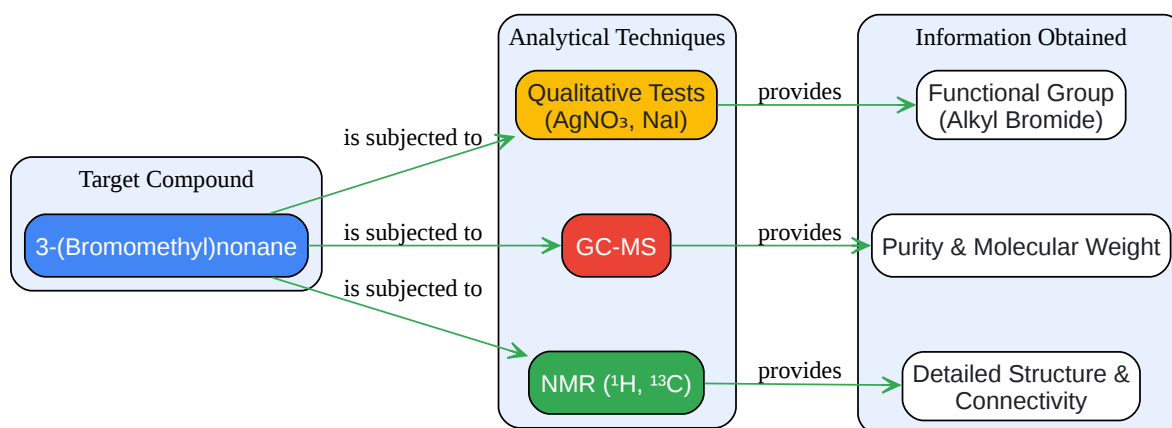
- Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Spectroscopy (Typical Parameters):
  - Spectrometer Frequency: 75-150 MHz.
  - Number of Scans: 512-2048 or more, depending on sample concentration.
  - Decoupling: Proton decoupled.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of an unknown organic compound like **3-(Bromomethyl)nonane**.







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